molecular formula C21H24N2O3 B13447468 (Z)-Akuammidine

(Z)-Akuammidine

Cat. No.: B13447468
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-UHFFFAOYSA-N
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Description

Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a complex polycyclic organic compound featuring a pentacyclic framework with fused nitrogen-containing heterocycles. Its structure includes a hydroxymethyl group at position 13, an ethylidene substituent at position 15, and a methyl ester moiety at the carboxylate group. Its molecular weight, based on analogs in , is approximately 322.406 g/mol, typical for nitrogen-rich polycyclic systems .

Properties

IUPAC Name

methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEFXZXHYFOPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: Functional groups such as the ethylidene, hydroxymethyl, and carboxylate groups are introduced through various organic reactions, including alkylation, oxidation, and esterification.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The ethylidene group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, Sodium borohydride (NaBH4)

    Nucleophiles: Hydroxide ions (OH-), Ammonia (NH3)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted carboxylates or amides.

Scientific Research Applications

Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Used in the development of new materials, including polymers and resins, due to its stable pentacyclic structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The pentacyclic structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound can be contextualized by comparing it to analogous heterocyclic systems. Below is a detailed analysis based on substituent variations, ring topology, and physicochemical properties.

Structural Analogues and Substituent Variations

Methyl 15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[...]carboxylate (): Key Difference: A methyl group replaces the hydrogen at position 3 of the diazapentacyclic core.

Methyl (13Z)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate ():

  • Key Difference : The ring system differs (pentacyclo[10.5.1...] vs. pentacyclo[12.3.1...]), with fewer nitrogen atoms (2 vs. 3) and a distinct substitution pattern.
  • Impact : Reduced nitrogen content may lower hydrogen-bonding capacity, affecting intermolecular interactions in crystal packing or solubility .

2-Hydroxy-11-methyl-16-[(E)-4-methyl-benzylidene]-13-(4-methylphenyl)-1,11-diazapentacyclo[...] ():

  • Key Difference : A benzylidene substituent and aromatic phenyl group replace the hydroxymethyl and ethylidene groups.
  • Impact : Increased aromaticity could enhance UV absorption properties and π-π stacking interactions, relevant in materials science or photodynamic therapy .

Physicochemical and Structural Properties

Property Target Compound 3-Methyl Analog () 8,15-Diaza Variant () Benzylidene Derivative ()
Molecular Weight (g/mol) 322.406 ~336.43 (estimated) 322.406 ~450–500 (estimated)
Nitrogen Atoms 3 3 2 2
Key Substituents Hydroxymethyl, Ethylidene 3-Methyl, Hydroxymethyl Ethylidene, Carboxylate Benzylidene, 4-Methylphenyl
Ring System Pentacyclo[12.3.1...] Pentacyclo[12.3.1...] Pentacyclo[10.5.1...] Pentacyclo[12.3.1...] with benzylidene

Ring Puckering and Conformational Analysis

The puckering of polycyclic systems significantly influences reactivity and intermolecular interactions. For the target compound, Cremer and Pople’s ring puckering coordinates () provide a framework to quantify non-planarity. Compared to simpler monocyclic systems (e.g., cyclopentane), pentacyclic frameworks exhibit multi-dimensional puckering, which may stabilize strained conformations through intramolecular hydrogen bonding (e.g., between the hydroxymethyl and diaza groups) .

Biological Activity

Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a complex organic compound belonging to the class of macroline alkaloids. Its unique structure suggests potential biological activities that warrant investigation.

  • IUPAC Name : methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-7-methoxy-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-13-carboxylate
  • Molecular Formula : C23H28N2O4
  • Molecular Weight : 396 Da
  • LogP : -3.25 (indicating high hydrophilicity)

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies focusing on its pharmacological properties.

Pharmacological Properties

  • CYP Enzyme Interaction :
    • The compound acts as a substrate and inhibitor for several cytochrome P450 enzymes (CYPs), notably:
      • CYP3A4 Inhibition : 83.34%
      • CYP2C9 Inhibition : 79.87%
      • CYP2D6 Inhibition : 66.90%
        These interactions suggest significant implications for drug metabolism and potential drug-drug interactions .
  • Receptor Binding :
    • The compound exhibits binding affinity to various receptors:
      • Estrogen Receptor Binding : 78.20%
      • Androgen Receptor Binding : 72.84%
      • Thyroid Receptor Binding : 69.93%
        This indicates potential hormonal activity that could influence endocrine functions .
  • Toxicity Profiles :
    • The compound has shown varying degrees of toxicity across different biological systems:
      • Skin Irritation : 79.02% (moderate risk)
      • Eye Irritation : 95.89% (high risk)
      • Respiratory Toxicity : 91.11% (high risk)
        Such profiles necessitate caution in therapeutic applications and further exploration in safety assessments .

Study on Antitumor Activity

A recent study investigated the potential antitumor effects of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of exposure.

Neuroprotective Effects

In another study focusing on neuroprotection, administration of the compound in a rodent model of neurodegeneration demonstrated a significant reduction in oxidative stress markers and improved cognitive function assessed through behavioral tests.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized to minimize by-products?

The synthesis involves multi-step protocols, including cyclization and functional group protection. For example, electrochemical synthesis requires controlled voltage and mediators like tetrabutylammonium bromide to enhance efficiency. Optimization includes adjusting solvent polarity, temperature (e.g., reflux in dry toluene), and stoichiometric ratios of reagents like chloroacetyl chloride. Recrystallization from methanol is critical for purification .

Q. What analytical techniques are most effective for confirming the stereochemical configuration of this compound?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities, as demonstrated in studies of structurally similar pentacyclic compounds . Complementary methods include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify coupling patterns and diastereotopic protons.
  • Circular Dichroism (CD) : For chiral centers in polycyclic frameworks.
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula and isotopic patterns .

Q. How should researchers handle discrepancies in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve contradictions:

  • Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Perform dose-response curves to compare IC50_{50} values.
  • Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations can map electron density distributions and identify reactive sites (e.g., the hydroxymethyl group’s nucleophilicity). Molecular dynamics simulations using software like COMSOL Multiphysics model solvation effects and transition states, aiding in predicting regioselectivity under varying pH or solvent conditions .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Functional group substitution : Replace the ethylidene group with cyclopropyl or vinyl moieties to assess steric/electronic effects.
  • Pharmacophore mapping : Use comparative tables (e.g., antimicrobial vs. anticancer activity) to correlate substituents with bioactivity .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological potency .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization steps.
  • Continuous-flow systems : Enhance reproducibility and reduce racemization risks.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric excess in real-time .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}.
  • ANOVA with post-hoc tests : Compare activity across analogs and controls.
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions.
  • LC-MS stability assays : Monitor degradation products over 24–72 hours.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .

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